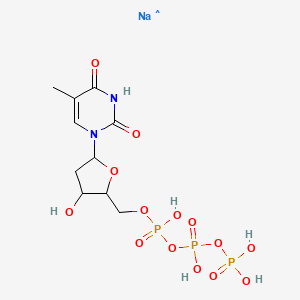
Thymidine 5'-triphosphate sodium salt (dTTP)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 5’-triphosphate sodium salt: is a crucial compound in molecular biology, serving as one of the four natural deoxynucleotides. It plays a vital role in the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases. This compound is essential for DNA replication, repair, and recombination, ensuring the accurate transmission of genetic information from one generation to the next .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate sodium salt is synthesized via the methylation of deoxyuridine monophosphate by thymidylate synthase . The process involves several steps, including phosphorylation and methylation, to achieve the final triphosphate form.
Industrial Production Methods: Industrial production of thymidine 5’-triphosphate sodium salt typically involves enzymatic synthesis using thymidine kinase and thymidylate kinase. These enzymes catalyze the phosphorylation of thymidine monophosphate to thymidine diphosphate and subsequently to thymidine triphosphate .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion of thymidine monophosphate to thymidine triphosphate.
Methylation: Methylation of deoxyuridine monophosphate to form thymidine monophosphate.
Common Reagents and Conditions:
Reagents: Thymidine kinase, thymidylate kinase, ATP, and Mg²⁺.
Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products:
- Thymidine monophosphate
- Thymidine diphosphate
- Thymidine triphosphate
Wissenschaftliche Forschungsanwendungen
Chemistry: Thymidine 5’-triphosphate sodium salt is used as a substrate in various biochemical assays to study enzyme kinetics and specificity .
Biology: In molecular biology, it is a building block for DNA synthesis, playing a crucial role in DNA replication, repair, and recombination .
Medicine: Thymidine 5’-triphosphate sodium salt is used in polymerase chain reaction (PCR) and DNA sequencing techniques, which are essential for genetic testing, disease diagnosis, and forensic analysis .
Industry: In the biotechnology industry, thymidine 5’-triphosphate sodium salt is used in the production of genetically modified organisms and in the development of new therapeutic agents .
Wirkmechanismus
Thymidine 5’-triphosphate sodium salt acts as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, ensuring the accurate transmission of genetic information. The compound also acts as an allosteric regulator of other nucleotides’ metabolism, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Deoxyadenosine 5’-triphosphate
- Deoxyguanosine 5’-triphosphate
- Deoxycytosine 5’-triphosphate
Comparison: Thymidine 5’-triphosphate sodium salt is unique among the deoxynucleotides due to its specific role in the synthesis of thymidine-containing DNA. Unlike deoxyadenosine, deoxyguanosine, and deoxycytosine triphosphates, which pair with thymidine or cytosine, thymidine 5’-triphosphate pairs exclusively with adenine, ensuring the stability and integrity of the DNA double helix .
Eigenschaften
Molekularformel |
C10H17N2NaO14P3 |
|---|---|
Molekulargewicht |
505.16 g/mol |
InChI |
InChI=1S/C10H17N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18); |
InChI-Schlüssel |
NJAHVUZWRMSTFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















